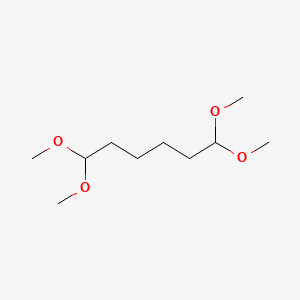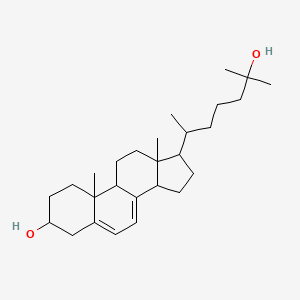![molecular formula C13H11N3O2 B12001226 3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine](/img/structure/B12001226.png)
3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine is a complex organic compound that features a pyridine ring substituted with a benzoyl hydrazine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine typically involves the reaction of pyridine-3-carboxylic acid hydrazide with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction of the benzoyl group can yield the corresponding alcohol.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Benzoyl pyridine oxides
Reduction: Benzyl alcohol derivatives
Substitution: Halogenated pyridine derivatives
Applications De Recherche Scientifique
3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its hydrazine moiety.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with specific electronic or photonic properties.
Mécanisme D'action
The mechanism of action of 3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the compound’s biological effects. Additionally, the benzoyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
- Pyridine-3-carboxylic acid hydrazide
- Benzoyl hydrazine
- 3-Benzoylpyridine
Comparison: 3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine is unique due to the presence of both a benzoyl and a hydrazine group attached to the pyridine ring This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs
Propriétés
Formule moléculaire |
C13H11N3O2 |
|---|---|
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
N'-benzoylpyridine-3-carbohydrazide |
InChI |
InChI=1S/C13H11N3O2/c17-12(10-5-2-1-3-6-10)15-16-13(18)11-7-4-8-14-9-11/h1-9H,(H,15,17)(H,16,18) |
Clé InChI |
OBVBBNKEUHZZLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl-4-[2-(4-benzyl-1-piperazinyl)ethyl]piperazine](/img/structure/B12001150.png)

![2-[(3,5-Dinitrothiophen-2-yl)amino]pentanedioic acid](/img/structure/B12001156.png)





![1,3-Dimethyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione](/img/structure/B12001178.png)

![Methyl 2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B12001187.png)


![4-cyano-N-cyclohexyl-N-ethyl-3-methyl-5-[(phenylacetyl)amino]-2-thiophenecarboxamide](/img/structure/B12001200.png)
